molecular formula C15H16N2O4 B2743801 1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1798540-18-7

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2743801
CAS No.: 1798540-18-7
M. Wt: 288.303
InChI Key: IPBVZOTYWNPXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C15H16N2O4. This compound features a unique structure that includes both azetidine and pyrrolidine rings, making it an interesting subject for various scientific studies. The presence of these rings contributes to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the azetidine and pyrrolidine rings. One common method involves the use of molecular iodine as a catalyst under microwave irradiation. This method is efficient and yields high purity products . The reaction conditions often include temperatures around 90°C and pressures of 24-50 psi, with reaction times as short as 3 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors can enhance the efficiency and sustainability of the process . These reactors allow for better control over reaction conditions and can produce larger quantities of the compound in a shorter time.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrogen gas, and various oxidizing agents. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield more saturated compounds.

Scientific Research Applications

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The azetidine and pyrrolidine rings in its structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its combination of both azetidine and pyrrolidine rings. This dual-ring structure enhances its potential biological activities and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-[1-(2-phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-6-7-14(19)17(13)11-8-16(9-11)15(20)10-21-12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVZOTYWNPXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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